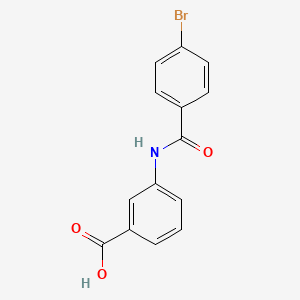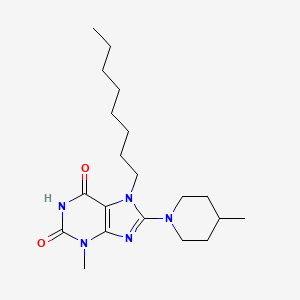![molecular formula C20H22N4O4 B2356762 [(1-cyanocyclohexyl)carbamoyl]methyl 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylate CAS No. 1004384-04-6](/img/structure/B2356762.png)
[(1-cyanocyclohexyl)carbamoyl]methyl 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound [(1-cyanocyclohexyl)carbamoyl]methyl 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylate is a complex organic molecule. Known for its distinctive structural framework, it plays a crucial role in various scientific and industrial applications. This compound is particularly interesting due to its unique combination of functional groups, which contribute to its chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
First Step: : The synthesis typically begins with the preparation of the 1-cyanocyclohexylamine intermediate. This is often achieved by the reaction of cyclohexanone with cyanide ions under controlled conditions.
Second Step: : The 1-cyanocyclohexylamine is then reacted with a carbamoylating agent, such as carbonyl diimidazole, to form the [(1-cyanocyclohexyl)carbamoyl] group.
Third Step: : The [(1-cyanocyclohexyl)carbamoyl] group is coupled with methyl 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylate under suitable conditions, often using a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial methods typically involve optimizing these reactions to increase yield and purity. This can include using more efficient catalysts, refining the reaction conditions such as temperature and pressure, and employing large-scale reactors designed for continuous production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidative processes, particularly at the methoxy group, potentially leading to the formation of aldehydes or carboxylic acids.
Reduction: : Reduction reactions may target the cyano group, converting it into amine or alcohol groups under specific conditions.
Substitution: : Nucleophilic and electrophilic substitutions can occur at various positions within the molecule, especially the pyrazole ring.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate or chromium trioxide.
Reduction: : Typical reagents might include lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: : Reactants can vary widely but may include halogens for electrophilic substitutions or organometallic reagents for nucleophilic substitutions.
Major Products
Oxidation Products: : Aldehydes, carboxylic acids.
Reduction Products: : Amines, alcohols.
Substitution Products: : Depending on the reactants, a wide range of substituted pyrazole derivatives can be formed.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in several scientific domains:
Chemistry
Catalysis: : It serves as a ligand or a building block for catalysts in organic synthesis.
Biology
Biochemical Probes: : Used as a biochemical probe to study enzyme activities and interaction mechanisms.
Medicine
Industry
Material Science: : Utilized in creating specialized polymers and materials with desired properties.
Wirkmechanismus
The specific mechanism of action of this compound involves interactions at the molecular level, often with enzymes or receptors.
Molecular Targets: : It may target enzyme active sites or cellular receptors, modulating biological pathways.
Pathways Involved: : The compound can influence pathways related to metabolism, signal transduction, or cellular regulation, depending on its functional groups and structure.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[(1-cyanocyclohexyl)carbamoyl]methyl 4-chloro-1-phenyl-1H-pyrazole-3-carboxylate
[(1-cyanocyclohexyl)carbamoyl]methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate
Uniqueness
Compared to its analogs, [(1-cyanocyclohexyl)carbamoyl]methyl 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylate exhibits unique reactivity due to the presence of the methoxy group. This influences its physicochemical properties and biological activity, making it distinct in applications where precise molecular interactions are crucial.
Eigenschaften
IUPAC Name |
[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 4-methoxy-1-phenylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c1-27-16-12-24(15-8-4-2-5-9-15)23-18(16)19(26)28-13-17(25)22-20(14-21)10-6-3-7-11-20/h2,4-5,8-9,12H,3,6-7,10-11,13H2,1H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSWPHVTCPPMAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(N=C1C(=O)OCC(=O)NC2(CCCCC2)C#N)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 1-[2-(3-methoxyanilino)-2-oxoethyl]triazole-4-carboxylate](/img/structure/B2356681.png)
![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2-(piperidin-1-yl)acetamide](/img/structure/B2356682.png)


![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2356688.png)
![Ethyl 4-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]thiomorpholine-3-carboxylate](/img/structure/B2356689.png)
![N-benzyl-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2356690.png)
![N-(2-methoxyphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2356693.png)
![(Z)-ethyl 3-(2-ethoxy-2-oxoethyl)-2-((5-nitrofuran-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2356694.png)

![2-[7-(4-bromophenyl)-3,8-dioxo-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2356699.png)

![3-((4-fluorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2356701.png)
